molecular formula C11H15NO2 B14865572 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one

3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one

Cat. No.: B14865572
M. Wt: 193.24 g/mol
InChI Key: ISPGRBUJXKINJI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one is an organic compound that belongs to the class of oxazinanes. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethynyl group, and a dimethyl-substituted oxazinanone ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropyl-substituted amine and an ethynyl-substituted ketone, the reaction proceeds through nucleophilic addition followed by cyclization to form the oxazinanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ethynyl group to an alkene or alkane.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alkane-substituted oxazinanone.

Scientific Research Applications

3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl and ethynyl groups may facilitate binding to active sites, while the oxazinanone ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-5,5-dimethyl-1,3-oxazinan-2-one: Lacks the ethynyl group, which may affect its reactivity and binding properties.

    6-Ethynyl-5,5-dimethyl-1,3-oxazinan-2-one: Lacks the cyclopropyl group, potentially altering its chemical behavior.

    3-Cyclopropyl-6-ethynyl-1,3-oxazinan-2-one: Lacks the dimethyl substitution, which can influence its stability and solubility.

Uniqueness

The presence of both cyclopropyl and ethynyl groups in 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one makes it unique compared to its analogs. These groups contribute to its distinct chemical properties, such as increased reactivity and potential for diverse interactions with biological targets.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one

InChI

InChI=1S/C11H15NO2/c1-4-9-11(2,3)7-12(8-5-6-8)10(13)14-9/h1,8-9H,5-7H2,2-3H3

InChI Key

ISPGRBUJXKINJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)OC1C#C)C2CC2)C

Origin of Product

United States

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